4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” are not detailed in the search results, compounds with a pyrrolidine ring are known to be versatile in drug discovery . They can be used to obtain compounds for the treatment of human diseases .Scientific Research Applications
- These compounds demonstrated antifungal activity in vivo, with IX-3g (a derivative of V-1) showing the most potential. It may serve as a candidate for controlling phytopathogenic diseases caused by Phytophthora capsici infection .
- The compound was identified as a potential succinate dehydrogenase (SDH) inhibitor. Further research is warranted to explore its efficacy in this context .
- A synthesized pyridazinone analog, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP) , exhibited anti-corrosion characteristics on carbon steel in a 1-M HCl medium. Techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and energy-dispersive X-ray spectroscopy were employed for assessment .
- The Schiff base material (E)-4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH) was studied for its structural and nonlinear optical properties. Experimental investigations included Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .
Fungicidal Activity
SDH Inhibition
Anti-Corrosion Properties
Structural and Nonlinear Optical Properties
These diverse applications highlight the versatility of this compound, making it an intriguing subject for further exploration in scientific research. 🌟
properties
IUPAC Name |
4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-3-9-15(10-4-12)23(21,22)18-13-5-7-14(8-6-13)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQUJTIWJSRMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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